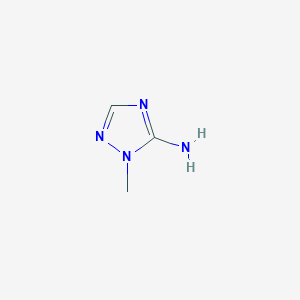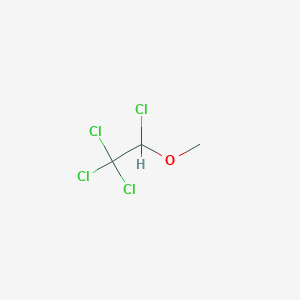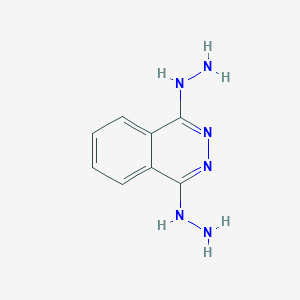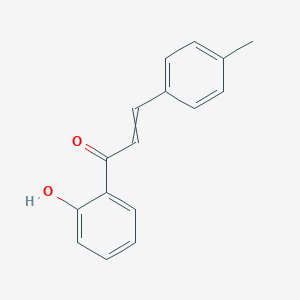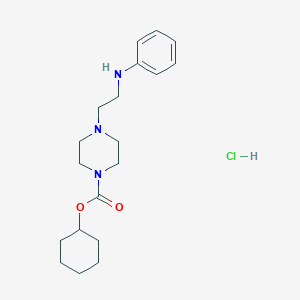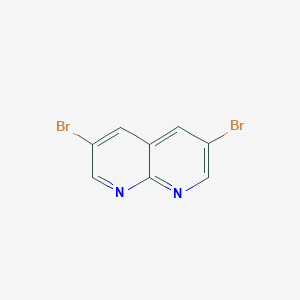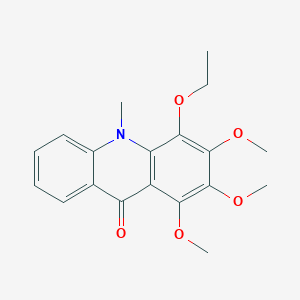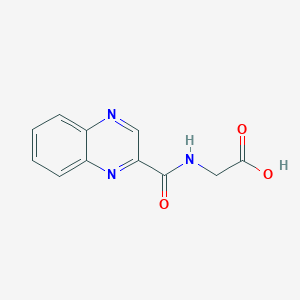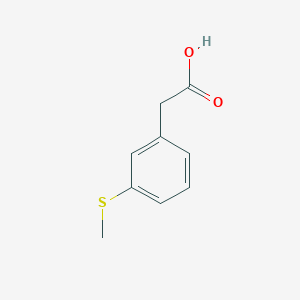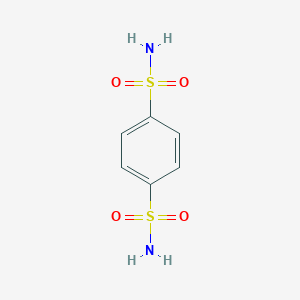
苯-1,4-二磺酰胺
描述
Benzene-1,4-disulfonamide is an organic compound with the molecular formula C6H8N2O4S2 It is characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 4 positions
科学研究应用
Benzene-1,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Benzene-1,4-disulfonamide primarily targets the Oxidative Phosphorylation (OXPHOS) system . This system is crucial for aerobic metabolism, particularly in select cancers .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to cause significant cytotoxicity in a galactose-containing medium .
Result of Action
The primary result of Benzene-1,4-disulfonamide’s action is a significant reduction in ATP production, leading to cytotoxicity . This cytotoxic effect is particularly pronounced in certain cancer cells that rely on aerobic metabolism . In fact, one analogue of the compound has shown significant single-agent efficacy in a pancreatic cancer model .
Action Environment
The action of Benzene-1,4-disulfonamide can be influenced by the cellular environment. For instance, the compound was found to be selectively cytotoxic in a galactose-containing medium . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions present within the cell.
生化分析
Biochemical Properties
Benzene-1,4-disulfonamide has been found to interact with complex I, a key enzyme in the electron transport chain, which plays a crucial role in OXPHOS . By inhibiting complex I, Benzene-1,4-disulfonamide can disrupt ATP production, leading to cytotoxicity .
Cellular Effects
In cellular processes, Benzene-1,4-disulfonamide has been observed to have significant cytotoxic effects. This is primarily due to its ability to inhibit ATP production, a critical aspect of cell function
Molecular Mechanism
At the molecular level, Benzene-1,4-disulfonamide exerts its effects by binding to complex I and inhibiting its function . This leads to a decrease in ATP production, which can result in cell death .
Temporal Effects in Laboratory Settings
The effects of Benzene-1,4-disulfonamide over time in laboratory settings are currently under study. Initial findings suggest that it has a potent inhibitory effect on complex I function and ATP production .
Dosage Effects in Animal Models
Studies on the dosage effects of Benzene-1,4-disulfonamide in animal models are ongoing. Preliminary results indicate that it is well-tolerated in mice and shows significant efficacy in a pancreatic cancer model .
Metabolic Pathways
Benzene-1,4-disulfonamide is involved in the OXPHOS metabolic pathway, where it interacts with complex I
准备方法
Synthetic Routes and Reaction Conditions: Benzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the sulfonation of benzene-1,4-diamine with chlorosulfonic acid, followed by neutralization with ammonia to yield the disulfonamide derivative. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of benzene-1,4-disulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions: Benzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzene-1,4-disulfonic acid.
Reduction: Benzene-1,4-diamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
相似化合物的比较
Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 3 positions.
Benzene-1,2-disulfonamide: Sulfonamide groups at the 1 and 2 positions.
Toluene-2,4-disulfonamide: Contains a methyl group in addition to the sulfonamide groups.
Uniqueness: Benzene-1,4-disulfonamide is unique due to its specific positioning of sulfonamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit oxidative phosphorylation with high selectivity makes it a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBWJAJSXAOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632245 | |
| Record name | Benzene-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16993-45-6 | |
| Record name | Benzene-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzene-1,4-disulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzene-1,4-disulfonamide interact with its target and what are the downstream effects?
A1: Research indicates that benzene-1,4-disulfonamide derivatives act as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting complex I within the electron transport chain [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells. Consequently, cells heavily reliant on aerobic metabolism, such as certain cancer cells, experience reduced energy availability leading to growth inhibition and cell death [, ].
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of Benzene-1,4-disulfonamide and how modifications impact its activity?
A2: Studies focusing on benzene-1,4-disulfonamides as OXPHOS inhibitors demonstrate a clear SAR. Modifications to the core structure, particularly substitutions on the benzene ring and variations in the sulfonamide moieties, significantly influence the compound's potency and selectivity for complex I [, ]. Optimization efforts have successfully yielded derivatives with nanomolar IC50 values against complex I, highlighting the impact of structural modifications on enhancing inhibitory activity [, ].
Q3: What is the in vitro and in vivo efficacy of Benzene-1,4-disulfonamide derivatives?
A3: Benzene-1,4-disulfonamide derivatives have demonstrated promising in vitro and in vivo efficacy. In cell-based assays, these compounds effectively inhibit the growth of various cancer cell lines, particularly those exhibiting a high dependence on OXPHOS [, ]. Furthermore, in vivo studies using a syngeneic pancreatic cancer model showcased significant tumor growth inhibition following oral administration of a lead compound, DX3-213B, without noticeable toxicity []. These findings highlight the therapeutic potential of benzene-1,4-disulfonamide derivatives for treating cancers reliant on OXPHOS.
Q4: Besides anticancer activity, are there other applications for Benzene-1,4-disulfonamide derivatives?
A4: Beyond their potential as anticancer agents, benzene-1,4-disulfonamide derivatives have shown promise as inhibitors of carbonic anhydrases (CAs) [, ]. Specifically, compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, N-(3-morpholinopropyl)benzene-1,4-disulfonamide, and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) exhibit inhibitory activity against hCA I, hCA II, hCA IV, and hCA XII with varying affinities []. This suggests their potential application in developing novel antiglaucoma therapies [].
Q5: Has Benzene-1,4-disulfonamide been utilized in catalytic applications?
A5: While not directly acting as catalysts, benzene-1,4-disulfonamide derivatives play a crucial role in catalyst development. For instance, a novel catalyst system employing copper immobilized on layered double hydroxides (LDHs) utilizes N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,4-disulfonamide as a key component []. This catalyst demonstrates high efficiency in synthesizing pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives, highlighting the utility of benzene-1,4-disulfonamide derivatives in designing efficient catalytic systems [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


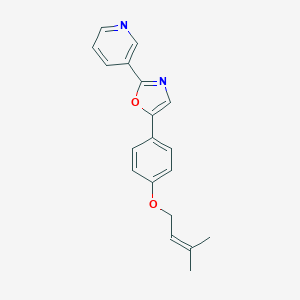
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
